(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester
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Description
“®-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester” is a compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound involves a BOC group attached to an amine . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Biodegradation and Catalysis
One study reviews the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, outlining microbial degradation pathways and the potential for aerobic and anaerobic biodegradation mechanisms (Thornton et al., 2020). This suggests potential research avenues for (R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester in environmental chemistry and bioremediation strategies, given its tert-butyl ester functional group which may undergo similar degradation pathways.
Drug Synthesis and Pharmaceutical Applications
Levulinic acid derivatives, sharing a carbonyl functional group similar to that in the target compound, are highlighted for their versatility in drug synthesis, offering pathways to synthesize value-added chemicals and pharmaceuticals with reduced costs and cleaner reactions (Zhang et al., 2021). This underscores the potential of (R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester in synthesizing novel drug molecules or intermediates, particularly in cancer treatment and medical material development.
Synthetic Applications in Organic Chemistry
The catalytic non-enzymatic kinetic resolution of racemates, an important method in the synthesis of chiral compounds, demonstrates the utility of catalysts in achieving high enantioselectivity and yield (Pellissier, 2011). Given the chiral nature of the target compound, research could explore its role as a starting material or intermediate in the synthesis of enantiopure pharmaceuticals and chemicals.
Environmental Chemistry and Material Science
Studies on synthetic phenolic antioxidants, including their environmental occurrence, human exposure, and toxicity, provide a framework for investigating similar compounds like (R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester in the context of material science, especially concerning their stability, degradation, and potential bioaccumulation effects (Liu & Mabury, 2020).
properties
IUPAC Name |
tert-butyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHXNHVFTFWYDP-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCBr)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester |
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